molecular formula C8H13NO3 B14473170 Methyl 6-(methylamino)-6-oxohex-3-enoate CAS No. 66181-86-0

Methyl 6-(methylamino)-6-oxohex-3-enoate

Cat. No.: B14473170
CAS No.: 66181-86-0
M. Wt: 171.19 g/mol
InChI Key: CXQLOMSYLMHSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(methylamino)-6-oxohex-3-enoate is a substituted hexenoate ester featuring a methylamino group at the 6-position, a ketone group at the same carbon, and a conjugated double bond at the 3-position. Key spectral data for such analogs include characteristic NMR signals for the methylamino group (δ ~2.8 ppm for N–CH3) and the α,β-unsaturated ester (δ ~5.3–5.4 ppm for =CH and δ ~3.7 ppm for COOCH3) .

Properties

CAS No.

66181-86-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 6-(methylamino)-6-oxohex-3-enoate

InChI

InChI=1S/C8H13NO3/c1-9-7(10)5-3-4-6-8(11)12-2/h3-4H,5-6H2,1-2H3,(H,9,10)

InChI Key

CXQLOMSYLMHSTP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC=CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methylamino)-6-oxohex-3-enoate typically involves the reaction of methylamine with a suitable precursor, such as a hexenoic acid derivative. The reaction conditions often include the use of a solvent like methanol or ethanol and may require a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methylamino)-6-oxohex-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted amines or esters.

Scientific Research Applications

Methyl 6-(methylamino)-6-oxohex-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-(methylamino)-6-oxohex-3-enoate exerts its effects involves interactions with specific molecular targets. The ester and amine groups allow the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Methyl 6-(methylamino)-6-oxohex-3-enoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Substituents/Modifications Physical State Key Applications/Reactivity Reference
This compound C₈H₁₃NO₃ α,β-unsaturated ester, methylamide Double bond at C3, methylamino at C6 Not reported Michael acceptor, drug intermediate Hypothetical
Methyl 6-amino-6-oxohexanoate C₇H₁₃NO₃ Ester, primary amide Saturated chain, primary amide at C6 Crystalline Crystallography studies, peptidomimetics
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate C₁₅H₂₀O₅ Aryl ketone, ester 2,5-Dimethoxyphenyl group at C6 Yellow oil Intermediate in polyketide synthesis
(E)-3-Methyl-6-oxohex-2-enyl acetate C₉H₁₄O₃ α,β-unsaturated ester, aldehyde Acetate group at C2, aldehyde at C6 Colorless oil Aldol reaction precursor
Methyl 6-(dipropylamino)-6-oxohexanoate C₁₃H₂₅NO₃ Ester, tertiary amide Dipropylamino group at C6 Not reported Surfactant or polymer additive
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₁₀H₁₅Cl₂N₂O₂ Pyridine ester, methylaminomethyl Pyridine core, charged hydrochloride salt Solid Pharmaceutical building block

Physicochemical Properties

  • Polarity and Solubility: The α,β-unsaturated ester in this compound increases polarity compared to saturated analogs like Methyl 6-(dipropylamino)-6-oxohexanoate. However, the methylamide group may enhance water solubility relative to aryl-substituted derivatives (e.g., ) .
  • Thermal Stability: Compounds with conjugated systems (e.g., enoates) typically exhibit lower melting points than saturated analogs. For example, (E)-3-Methyl-6-oxohex-2-enyl acetate is a liquid, while Methyl 6-amino-6-oxohexanoate is crystalline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.